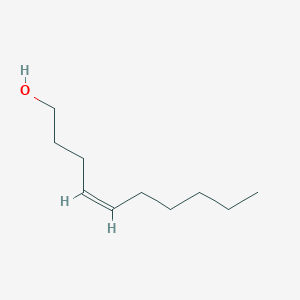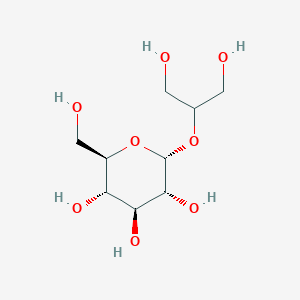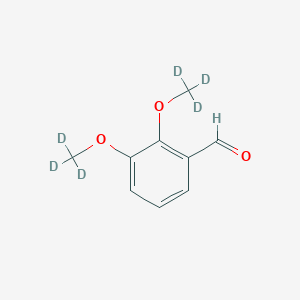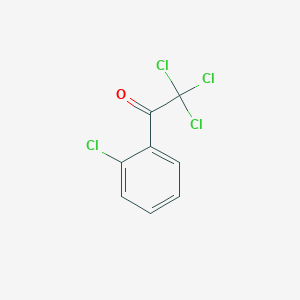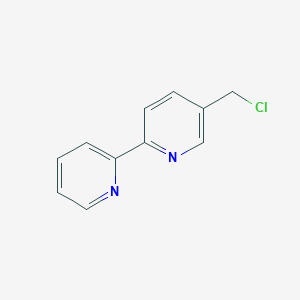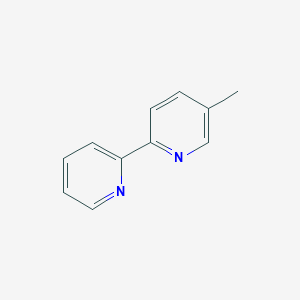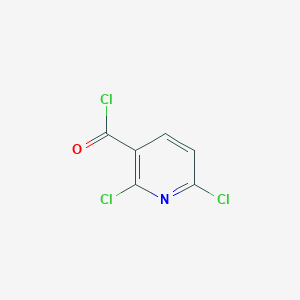
异松脂素
描述
Isotaxiresinol is an important class of natural products that has been studied for its various properties and applications in the scientific community. Isotaxiresinol is a naturally occurring dibenzylbutane lignan found in many plant species, including flaxseed, fennel, and sesame. It has been studied for its anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties. In addition, isotaxiresinol has been used in laboratory experiments to study its effects on cell growth and metabolism.
科学研究应用
抗炎和免疫调节作用
异松脂素已被确定为一种调节免疫反应的有效物质。它可以阻断肿瘤坏死因子-α (TNF-α) 和干扰素-γ (IFN-γ) 等促炎细胞因子的产生,这些细胞因子在机体的防御机制中至关重要。 通过抑制这些细胞因子,异松脂素可以预防D-半乳糖胺/脂多糖引起的肝损伤,展示了其作为治疗炎症性疾病的潜在治疗药物 .
骨质疏松症的预防和治疗
在骨骼健康的领域,异松脂素表现出巨大的潜力。它已被证明可以抑制骨吸收并促进骨形成,使其成为预防和治疗骨质疏松症的有效药物。 它的生理活性在增加骨矿物质含量和密度方面特别有益,这对维持骨骼完整性至关重要,尤其是在绝经后妇女中 .
凋亡抑制
异松脂素还在抑制凋亡中发挥作用,凋亡是细胞程序性死亡的过程。这种特性与预防肝细胞凋亡特别相关,肝细胞凋亡会导致肝病。 通过直接抑制TNF-α诱导的凋亡,异松脂素对各种形式的肝损伤提供了保护作用 .
植物生长发育
虽然内源性异松脂素对植物生长的影响尚不完全清楚,但对其进行分析可以提高我们对植物代谢的理解。 这些知识可以促进作物改良和农业研究,有可能导致更具抗性的植物品种的开发 .
分析化学和检测方法
由于异松脂素的浓度极低以及植物提取物的复杂性,对异松脂素进行分析具有挑战性。然而,液相色谱/质谱选择性检测器 (LC/MSD)、高灵敏度串联质谱 (LC-MS/MS) 等先进的检测方法使得准确检测和量化异松脂素成为可能。 这些方法对于评估药物的有效性和了解植物异松脂素的代谢至关重要 .
药理学研究
异松脂素的药理特性超越了其抗炎和骨骼健康益处。对其进行分析可以导致新药和治疗剂的发现。 准确量化异松脂素的能力对于药理学研究至关重要,因为它可以评估药物的功效和安全性 .
安全和危害
The safety data sheet for Isotaxiresinol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Relevant Papers One relevant paper titled “In vivo anti-osteoporotic activity of isotaxiresinol, a lignan from wood of Taxus yunnanensis” was found . This paper investigates the effect of Isotaxiresinol on bone loss, serum biochemical markers for bone remodeling, and more .
作用机制
Target of Action
Isotaxiresinol, a lignan isolated from Taxus yunnanensis , primarily targets the production of tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ) . These are key cytokines involved in inflammatory responses and immune regulation. By targeting these cytokines, isotaxiresinol can modulate immune responses and inflammation .
Mode of Action
Isotaxiresinol acts by blocking the production of TNF-α and IFN-γ by activating macrophages . It also directly inhibits the apoptosis induced by TNF-α .
Biochemical Pathways
It is known that the compound’s action on tnf-α and ifn-γ production can influence various downstream effects, including immune response modulation and apoptosis inhibition
Result of Action
The molecular and cellular effects of isotaxiresinol’s action include the modulation of immune responses and the prevention of hepatocyte apoptosis . By blocking the production of TNF-α and IFN-γ, isotaxiresinol can modulate immune responses . Additionally, by inhibiting the apoptosis induced by TNF-α, isotaxiresinol can prevent liver damage .
生化分析
Biochemical Properties
Isotaxiresinol is a plant metabolite . It has been found in the xylem of Taxus yunnanensis . The exact biochemical reactions that isotaxiresinol participates in are not well-studied. As a lignan, it may interact with various enzymes, proteins, and other biomolecules in the plant cell.
Cellular Effects
It has been suggested that it may have a role in plant metabolism
Metabolic Pathways
属性
IUPAC Name |
4-[(1S,2R,3R)-7-hydroxy-2,3-bis(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-25-18-6-11-4-12(8-20)14(9-21)19(13(11)7-17(18)24)10-2-3-15(22)16(23)5-10/h2-3,5-7,12,14,19-24H,4,8-9H2,1H3/t12-,14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLVRVYXAHDDLB-PJFSTRORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346133 | |
| Record name | Isotaxiresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26194-57-0 | |
| Record name | Isotaxiresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of Isotaxiresinol?
A1: Isotaxiresinol, a lignan found in various plant species, exhibits promising biological activities, including:
- Antioxidant activity: Isotaxiresinol demonstrates significant antioxidant activity, effectively scavenging DPPH radicals [, , ]. Studies suggest that it contributes to the high antioxidative activity of extracts from Taxus cuspidata heartwood [].
- Anti-osteoporotic activity: Studies indicate that Isotaxiresinol possesses potential anti-osteoporotic properties, inhibiting bone resorption and promoting bone formation [, ].
- Hepatoprotective activity: Isotaxiresinol, alongside other lignans, has shown potential in protecting the liver from damage [, ].
Q2: What is the structural characterization of Isotaxiresinol?
A2: Isotaxiresinol is a lignan with the following structural characteristics:
- Spectroscopic Data: The structure of Isotaxiresinol has been elucidated using various spectroscopic techniques including UV, IR, ESI-MS, 1H-NMR, and 13C-NMR [, , , , , , ].
Q3: In which plant species can Isotaxiresinol be found?
A3: Isotaxiresinol has been isolated from various plant species, particularly conifers. Some of the notable sources include:
- Taxus species: Isotaxiresinol is found in various Taxus species, including Taxus cuspidata [, ], Taxus mairei [], Taxus wallichiana [], Taxus yunnanensis [, , , ], and Taxus baccata [].
- Cupressaceae family: Isotaxiresinol is also present in trees belonging to the Cupressaceae family, such as Austrocedrus chilensis [, ], Fitzroya cupressoides [, , ], and Pilgerodendron uviferum [].
- Eucalyptus globulus: Isotaxiresinol is a constituent of lignin found in plantation Eucalyptus globulus wood [].
- Chirita longgangensis var. hongyao: This plant species has been identified as a source of Isotaxiresinol 4-O-methyl ether [].
Q4: Are there any studies investigating the stability and formulation of Isotaxiresinol?
A5: While the provided research does not delve into specific stability and formulation studies for Isotaxiresinol, it highlights the use of various extraction and purification techniques, suggesting potential avenues for developing stable formulations [, , ]. Further research is needed to explore specific formulation strategies to enhance its stability, solubility, and bioavailability.
Q5: What analytical methods are used to characterize and quantify Isotaxiresinol?
A5: Researchers utilize a combination of analytical techniques to characterize and quantify Isotaxiresinol, including:
- Chromatographic techniques: Thin-layer chromatography (TLC) [], high-performance liquid chromatography (HPLC) [], and column chromatography are employed for separation and purification [, ].
- Spectroscopic methods: Ultraviolet-visible (UV) spectroscopy, infrared (IR) spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) are essential for structural elucidation and identification [, , , , , , ].
Q6: What is the historical context of Isotaxiresinol research?
A7: The research on Isotaxiresinol and related lignans spans several decades, with early studies focusing on their isolation and structural characterization from various plant sources []. Over time, research has progressed to investigate their diverse biological activities, including antioxidant, antiproliferative, and anti-osteoporotic effects [, , ]. The identification of Isotaxiresinol as a potential therapeutic agent for osteoporosis and other conditions has further fueled research efforts in recent years [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




